molecular formula C24H23N3O5S B6495148 2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 941924-18-1

2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6495148
CAS No.: 941924-18-1
M. Wt: 465.5 g/mol
InChI Key: DRNIIZXEINPEOG-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine core with 1,1,3-trioxo functionalization, a 3-methoxyphenyl substituent at position 2, and an acetamide group linked to a p-methylbenzyl moiety. The benzothiadiazine scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-17-10-12-18(13-11-17)15-25-23(28)16-26-21-8-3-4-9-22(21)33(30,31)27(24(26)29)19-6-5-7-20(14-19)32-2/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNIIZXEINPEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzothiadiazine 3-Methoxyphenyl, p-methylbenzyl acetamide ~497 (estimated) Electron-donating methoxy group; enhanced lipophilicity from p-methylbenzyl
[] Compound P585-2079 Pyrido[2,3-e][1,2,4]thiadiazine 4-Methylphenyl, p-methylbenzyl acetamide Not specified Pyridine-fused thiadiazine core; potential for altered π-π stacking
[] 2-[(4-Benzyl-1,1-dioxo-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide Benzothiadiazine Benzyl, sulfanyl, dimethoxyphenyl acetamide 497.6 Sulfanyl group increases polarity; dimethoxyphenyl enhances electron density
[] N-(4-Chloro-2-nitrophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide Benzothiazinone 4-Chloro-2-nitrophenyl, acetamide ~405 (estimated) Nitro and chloro groups confer electrophilic reactivity; trifluoromethyl analogs show higher stability

Pharmacological and Physicochemical Properties

  • However, the absence of strong electron-withdrawing groups (e.g., -CF₃) could lower enzymatic inhibition potency relative to ’s compounds .
  • ’s Pyrido-Thiadiazine Analog : The fused pyridine ring may enhance planar stacking with hydrophobic enzyme pockets, improving target engagement but possibly reducing solubility .

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematically modify the benzothiadiazine core (e.g., introducing halogens or sulfonyl groups) to optimize potency and selectivity .

Pharmacokinetic Profiling : Compare metabolic stability and bioavailability with ’s trifluoromethyl derivatives to assess the impact of the methoxy group .

Target Identification : Conduct molecular docking studies against COX-2, kinases, or bacterial enzymes to predict therapeutic applications .

Synthetic Scalability : Optimize multi-step synthesis routes (e.g., cyclocondensation, amide coupling) for high yield and purity, as suggested in and .

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